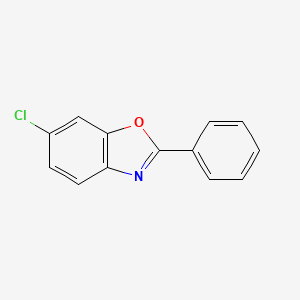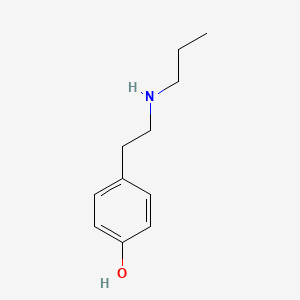
4-(2-(1-Propylamino)ethyl)phenol
Vue d'ensemble
Description
4-(2-(1-Propylamino)ethyl)phenol is a chemical compound that belongs to the class of phenols. It consists of a phenol group (an aromatic ring with a hydroxyl group) and a propylaminoethyl group . The molecular formula of this compound is C11H17NO .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a propylaminoethyl group . The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
Phenols, including this compound, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic aromatic substitution reactions . Phenols can also undergo oxidation to yield quinones .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Organotellurium Compounds : The compound 4-(2-(1-Propylamino)ethyl)phenol is involved in the synthesis of organotellurium compounds. These compounds are characterized using various spectroscopic methods and their molecular structures determined by X-Ray diffraction, indicating potential in materials science and chemistry research (Raghavendra, Siddagangaiah, & Upreti, 2015).
Catalytic Applications
- Catalytic Alkylation of Aryl Grignard Reagents : Research indicates the use of compounds like this compound in the catalytic alkylation of aryl Grignard reagents, showcasing its potential as a catalyst in organic synthesis (Qian, Dawe, & Kozak, 2011).
Polymerization Processes
- Chemoselective Polymerization : This compound plays a role in the chemoselective polymerization of certain phenol derivatives, offering insights into the creation of highly reactive polymers with potential applications in materials science (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Pharmacology
- Dopamine Receptor Agonist : It is used in synthesizing compounds that act as prejunctional dopamine receptor agonists, which could have implications in neurological research and drug development (Gallagher et al., 1985).
Analytical Chemistry
- Degradation Studies : The compound is involved in the study of the degradation kinetics of certain esters, contributing to the understanding of chemical stability and decomposition processes in pharmaceuticals and preservatives (Sunderland & Watts, 1984).
Biological Studies
- Interaction with Bovine Serum Albumin (BSA) : The interaction of derivatives of this compound with BSA is studied, providing insights into protein binding and drug delivery mechanisms (Ghosh, Rathi, & Arora, 2016).
Catalysis and Biological Activity
- Catecholase Activity : Research involving nickel(II) complexes derived from compounds similar to this compound demonstrates catecholase activity, which is significant in mimicking enzymatic reactions and potential applications in biochemistry (Biswas et al., 2012).
Mécanisme D'action
Orientations Futures
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(2-(1-Propylamino)ethyl)phenol. Additionally, the potential applications of this compound in various fields could be explored .
Propriétés
IUPAC Name |
4-[2-(propylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-8-12-9-7-10-3-5-11(13)6-4-10/h3-6,12-13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAAFGECSBWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



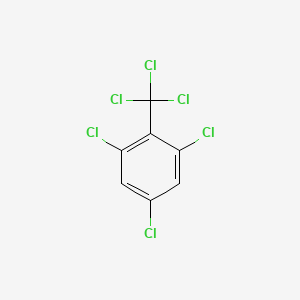
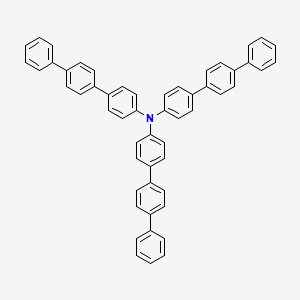
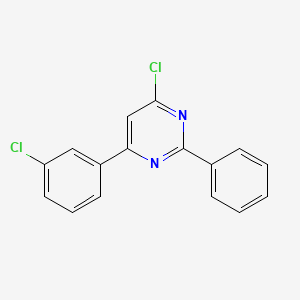
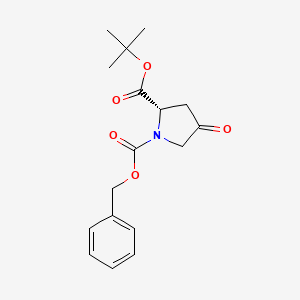
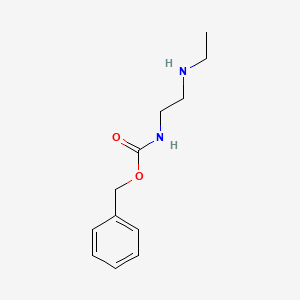
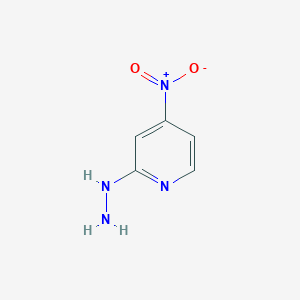

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
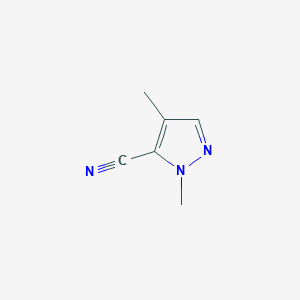

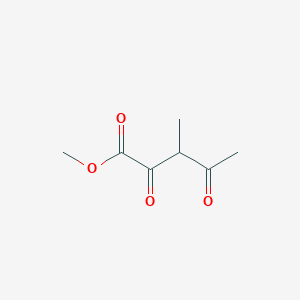
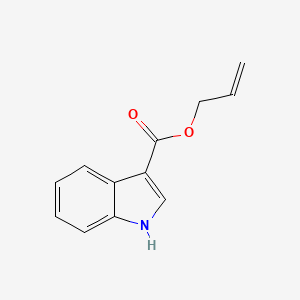
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
